1-(3-Methoxypropanesulfonyl)piperidine 1-(3-Methoxypropanesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1341372-84-6
VCID: VC2859517
InChI: InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3
SMILES: COCCCS(=O)(=O)N1CCCCC1
Molecular Formula: C9H19NO3S
Molecular Weight: 221.32 g/mol

1-(3-Methoxypropanesulfonyl)piperidine

CAS No.: 1341372-84-6

Cat. No.: VC2859517

Molecular Formula: C9H19NO3S

Molecular Weight: 221.32 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxypropanesulfonyl)piperidine - 1341372-84-6

Specification

CAS No. 1341372-84-6
Molecular Formula C9H19NO3S
Molecular Weight 221.32 g/mol
IUPAC Name 1-(3-methoxypropylsulfonyl)piperidine
Standard InChI InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3
Standard InChI Key BCHFFVUVWGRARX-UHFFFAOYSA-N
SMILES COCCCS(=O)(=O)N1CCCCC1
Canonical SMILES COCCCS(=O)(=O)N1CCCCC1

Introduction

Chemical Properties and Structure

Structural Characteristics and Functional Groups

Table 1: Chemical and Physical Properties of 1-(3-Methoxypropanesulfonyl)piperidine

PropertyValue
CAS Number1341372-84-6
Molecular FormulaC9H19NO3S
Molecular Weight221.32 g/mol
Primary Functional GroupsPiperidine ring, sulfonamide linkage, methoxy group
Structural ClassificationPiperidine derivative, sulfonamide
Research ApplicationOrganic synthesis, potential pharmacological investigation

Synthesis Methods and Chemical Production

Traditional Synthetic Approaches

The synthesis of 1-(3-Methoxypropanesulfonyl)piperidine typically involves multi-step reaction processes that enable the formation of the key sulfonamide linkage. The most common synthetic pathway includes the reaction of piperidine with 3-methoxypropanesulfonyl chloride in the presence of an appropriate base. This nucleophilic substitution reaction facilitates the formation of the critical N-S bond, with the base serving to neutralize the hydrochloric acid generated during the reaction process. The selection of reaction conditions, including temperature, solvent system, and base type, can significantly impact both the yield and purity of the final product, necessitating careful optimization of these parameters for efficient synthesis.

Recent Advancements in Synthetic Methodology

Modern approaches to the synthesis of 1-(3-Methoxypropanesulfonyl)piperidine have incorporated catalytic methods to enhance both reaction efficiency and selectivity. These advanced synthetic strategies represent significant improvements over traditional methods, potentially offering several advantages including reduced reaction times, increased product yields, minimized formation of unwanted by-products, and enhanced stereoselectivity where applicable. Such catalytic approaches may employ transition metal catalysts, organocatalysts, or enzyme-catalyzed processes, reflecting the broader trend in organic synthesis toward more sustainable and efficient chemical transformations.

CompoundMolecular FormulaKey Structural ElementsPotential Applications
1-(3-Methoxypropanesulfonyl)piperidineC9H19NO3SPiperidine ring with methoxypropanesulfonyl groupEnzyme inhibition, receptor modulation, potential antimicrobial and anticancer properties
4-Chloro-1-(3-methoxypropanesulfonyl)piperidineC9H18ClNO3SAdditional chlorine at position 4 of the piperidine ringSimilar applications with potentially modified activity profile
1-(3-Methoxyphenyl)piperidineC12H17NOPiperidine with methoxyphenyl group instead of methoxypropanesulfonylDifferent binding properties due to aromatic structure

Current Research Status and Knowledge Gaps

Established Research Findings

Current research on 1-(3-Methoxypropanesulfonyl)piperidine and structurally similar compounds has primarily focused on their synthetic pathways and potential biological interactions. Studies on related compounds have investigated their roles in modulating enzyme activity and receptor function, providing a foundation for understanding how 1-(3-Methoxypropanesulfonyl)piperidine might interact with biological systems. The established synthetic routes for this compound have been documented, though opportunities exist for further optimization and development of more efficient production methods.

Research Limitations and Future Directions

Despite the progress in understanding 1-(3-Methoxypropanesulfonyl)piperidine, significant knowledge gaps remain that warrant further investigation. Future research should aim to elucidate the specific biological targets and mechanisms of action of this compound through comprehensive screening against various enzyme systems and receptor types. Structure-activity relationship studies could provide valuable insights into how structural modifications affect biological activity, potentially leading to the development of optimized derivatives with enhanced potency or selectivity. Additionally, detailed characterization of physicochemical properties including solubility parameters, stability profiles, and binding affinities would contribute significantly to understanding this compound's behavior in biological systems.

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